molecular formula C10H12N2S B8710316 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile

1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile

Cat. No.: B8710316
M. Wt: 192.28 g/mol
InChI Key: IZMRWXHFZTWNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile is a heterocyclic organic compound featuring a thiazole ring attached to a cyclohexane ring with a nitrile group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H12N2S/c11-8-10(4-2-1-3-5-10)9-12-6-7-13-9/h6-7H,1-5H2

InChI Key

IZMRWXHFZTWNLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=NC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanecarbonitrile with thiazole derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer effects by interfering with cell division pathways .

Comparison with Similar Compounds

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